Bisaramil

Description

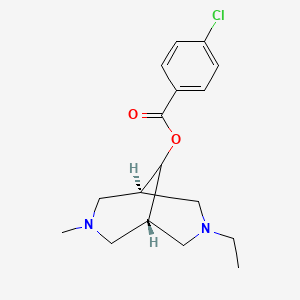

Structure

2D Structure

3D Structure

Properties

CAS No. |

89194-77-4 |

|---|---|

Molecular Formula |

C17H23ClN2O2 |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16? |

InChI Key |

PMCPYLGCPSNSLS-MZBDJJRSSA-N |

Isomeric SMILES |

CCN1C[C@H]2CN(C[C@@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |

Canonical SMILES |

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |

Appearance |

Solid powder |

Other CAS No. |

89194-77-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isaramil bisaramil hydrochloride yutac |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bisaramil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent demonstrating a complex and multifaceted mechanism of action. Primarily classified as a mixed ion channel blocker, its therapeutic effects are attributed to the modulation of sodium, potassium, and calcium channels, placing it within both Class I and Class IV of the Vaughan Williams classification. Furthermore, emerging evidence suggests a cardioprotective role through the inhibition of free radical generation. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action: Mixed Ion Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of several key cardiac ion channels. This composite channel modulation contributes to its efficacy in managing a variety of arrhythmias.

Sodium Channel Blockade (Class I Activity)

This compound is a potent blocker of fast sodium channels (Nav1.5) in cardiomyocytes, a characteristic of Class I antiarrhythmic drugs.[1][2][3] This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in non-nodal tissues such as the atria, ventricles, and Purkinje fibers.[1]

The blockade of sodium channels by this compound is both tonic and frequency-dependent.[1] This means its blocking effect is enhanced at higher heart rates (tachycardia), making it particularly effective in suppressing tachyarrhythmias.[1] Studies have shown that this compound is more potent in its action on cardiac sodium channels compared to those in skeletal muscle or the brain, which may contribute to a favorable safety profile with reduced central nervous system toxicity.[1]

Potassium Channel Blockade

In addition to its effects on sodium channels, this compound also demonstrates inhibitory activity on delayed outward potassium currents.[4] This action contributes to a prolongation of the effective refractory period in both the atrium and ventricle.[2][4] By extending the repolarization phase of the cardiac action potential, this compound helps to prevent re-entrant arrhythmias.

Calcium Channel Antagonism (Class IV Activity)

This compound exhibits calcium antagonistic properties, characteristic of Class IV antiarrhythmic agents.[4] It causes a parallel shift in the dose-response curve to CaCl₂, similar to the action of verapamil, indicating an inhibition of calcium ion transport.[4] This effect contributes to a decrease in the force of contraction (negative inotropy) and heart rate (negative chronotropy), and it also prolongs atrioventricular conduction time.[4]

Cardioprotective Effects: Inhibition of Free Radical Generation

Beyond its direct electrophysiological effects, this compound has been shown to possess antioxidant properties. It exerts a concentration-dependent inhibitory effect on phorbol-myristate-acetate (PMA)-stimulated free radical generation in polymorphonuclear granulocytes (PMNs).[5] This action suggests a potential cardioprotective role, independent of its antiarrhythmic mechanism, which may be beneficial in the context of reperfusion injury following ischemia.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

| Parameter | Value | Assay/Model | Reference |

| Sodium Current Blockade (IC50) | 13 µM | In vitro, isolated cardiac myocytes | [2] |

| Sodium Current Reduction (ED50) | ~11 µM | In vitro, isolated rat cardiac myocytes (at 3s intervals) | |

| Concentration Range for Decreased Contractility | 2-20 µM | Spontaneously beating guinea-pig's right auricle | [4] |

| Intravenous Dose for Antiarrhythmic Effects in Dogs | 0.5 mg/kg | Anesthetized dogs | [4] |

Note: IC50 values for potassium and calcium channel blockade are not currently available in the public domain based on the conducted searches.

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited in this guide.

Whole-Cell Patch-Clamp Technique for Ion Channel Current Measurement

This technique is utilized to measure the flow of ions through specific channels in isolated cardiomyocytes.

Objective: To quantify the inhibitory effect of this compound on sodium, potassium, and calcium currents.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rat ventricles).

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing electrical and chemical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential. A series of voltage steps (voltage protocol) are applied to elicit specific ion currents (e.g., sodium, potassium, or calcium currents).

-

Data Acquisition: The resulting ion currents are recorded and amplified.

-

Drug Application: this compound at various concentrations is perfused into the experimental chamber, and the effect on the specific ion current is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value of this compound for the specific ion channel.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is used to evaluate the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: Solutions of this compound at various concentrations are prepared.

-

Reaction Mixture: The this compound solutions are mixed with the DPPH solution. A control sample containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the DPPH radical (IC50) is determined from a plot of scavenging activity against concentration.

Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Caption: Mechanism of this compound's antiarrhythmic action via mixed ion channel blockade.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for determining the effect of this compound on cardiac ion channels.

Logical Relationship of this compound's Dual Therapeutic Action

Caption: this compound's dual mechanisms leading to therapeutic benefits.

Conclusion

This compound is a promising antiarrhythmic agent with a well-defined, multi-target mechanism of action. Its ability to block sodium, potassium, and calcium channels provides a broad spectrum of antiarrhythmic activity. The additional property of inhibiting free radical generation suggests a potential for cardioprotection, which warrants further investigation. This guide provides a foundational understanding of this compound's pharmacology for researchers and drug development professionals. Further studies are required to elucidate the precise quantitative contributions of each ion channel to its overall therapeutic profile and to explore its clinical potential.

References

- 1. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 5. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Bisaramil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent demonstrating a unique pharmacological profile characterized by a dual mechanism of action. Classified as both a Class I and Class IV antiarrhythmic, it exhibits significant sodium channel blocking properties alongside calcium channel antagonism. This guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, pharmacodynamics, and key quantitative data. Detailed experimental methodologies for the foundational studies are presented, and its molecular interactions and effects on cardiac electrophysiology are visualized through signaling pathway and workflow diagrams.

Introduction

This compound (3-methyl,7-ethyl,9 alpha, 4'-(Cl-benzoyloxy)-3,7-diazabicyclo[3.3.1.]nonane monohydrochloride) is an orally active antiarrhythmic drug.[1] Its development and investigation have revealed a multi-target profile, distinguishing it from more selective ion channel blockers. This dual action on both sodium and calcium channels suggests a broad-spectrum antiarrhythmic potential, which has been substantiated in various preclinical models of cardiac arrhythmia.

Mechanism of Action

This compound's antiarrhythmic effects stem from its ability to modulate cardiac ion channel function. It is classified as a mixed Class I and Class IV antiarrhythmic agent.[2]

-

Class I Activity (Sodium Channel Blockade): this compound produces a concentration-dependent tonic and frequency-dependent blockade of cardiac sodium channels.[3] This action is more potent on heart sodium channels compared to skeletal muscle and brain isoforms, which may contribute to its cardiac selectivity and potentially reduced central nervous system toxicity.[3] The blockade of sodium channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in non-nodal tissues.

-

Class IV Activity (Calcium Channel Blockade): this compound exhibits calcium antagonistic properties, similar to verapamil.[2] It causes a parallel shift in the dose-response curve to CaCl2, indicating a blockade of calcium influx.[2] This action primarily affects the sinoatrial (SA) and atrioventricular (AV) nodes, where the action potential upstroke is dependent on calcium currents. This leads to a slowing of the heart rate and AV conduction.

-

Other Properties: this compound also possesses significant local anesthetic properties, comparable to lidocaine.[2] It does not exhibit any beta-blocking activity.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's pharmacological activity based on preclinical studies.

| Parameter | Value | Species/System | Reference |

| Sodium Channel Blockade | |||

| IC50 (Sodium Current) | 13 µM | Isolated Cardiac Myocytes | [4][5] |

| ED50 (Tonic Block) | ~11 µM | Rat Isolated Cardiac Myocytes | |

| Use-Dependent Block | Considerable at 10 µM | Rat Isolated Cardiac Myocytes | |

| Inactivation Curve Shift | ~10 mV hyperpolarization at 16 µM | Rat Isolated Cardiac Myocytes | |

| In Vivo Efficacy | |||

| ED50 (Fibrillation Threshold) | ~0.2 mg/kg i.v. | Dog | [1] |

| Therapeutic Index | |||

| Intravenous (IV) | 19.6 (Rat), 5.0 (Dog) | Rat, Dog | [1] |

| Oral (p.o.) | 46.5 (Rat), 15.5 (Dog) | Rat, Dog | [1] |

Experimental Protocols

The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies representative of the key experiments conducted.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique was employed to study the effects of this compound on sodium currents in isolated cardiac myocytes.

-

Cell Preparation: Ventricular myocytes are enzymatically isolated from adult rat hearts.

-

Recording Solutions:

-

Pipette Solution (Intracellular): (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES. pH adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Gassed with 95% O2 / 5% CO2.

-

-

Voltage Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

Tonic Block: Sodium currents are elicited by depolarizing voltage steps to -20 mV for 40 ms at a low frequency (e.g., every 3 seconds) before and after application of this compound at various concentrations.

-

Use-Dependent Block: A train of depolarizing pulses to -20 mV is applied at a higher frequency (e.g., 1-5 Hz) to assess the cumulative block of the sodium current by this compound.

-

Inactivation Curve: A series of 500 ms prepulses ranging from -120 mV to -40 mV are applied, followed by a test pulse to -20 mV to determine the voltage-dependence of steady-state inactivation in the absence and presence of this compound.

-

Heterologous Expression System: Two-Electrode Voltage Clamp in Xenopus Oocytes

This method was used to compare the effects of this compound on different sodium channel isoforms.

-

Oocyte Preparation and cRNA Injection:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA encoding the desired sodium channel alpha subunit (e.g., cardiac, skeletal muscle, or brain) is injected into the oocytes.

-

Oocytes are incubated for 2-5 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two microelectrodes filled with 3 M KCl are inserted into the oocyte, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential of -80 mV.

-

Voltage-clamp protocols similar to those described for the whole-cell patch-clamp are applied to study the effects of this compound on the expressed sodium channel currents.

-

In Vivo Arrhythmia Models

Chemically-induced and ischemia-induced arrhythmia models in animals were utilized to assess the antiarrhythmic efficacy of this compound.

-

Aconitine-Induced Arrhythmia in Rats:

-

Rats are anesthetized, and an ECG is recorded.

-

Aconitine is infused intravenously to induce ventricular arrhythmias.

-

This compound is administered intravenously prior to aconitine infusion to determine its protective effect against the onset of arrhythmias.

-

-

Coronary Artery Ligation-Induced Arrhythmia in Dogs:

-

Dogs are anesthetized, and a thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia and subsequent arrhythmias.

-

This compound is administered intravenously or orally before or after coronary ligation to evaluate its ability to suppress ischemia-induced ventricular arrhythmias.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound on cardiac ion channels.

Caption: Use-dependent sodium channel blockade by this compound.

Experimental Workflow

References

- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Electrophysiologic evaluation of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antiarrhythmic actions of this compound and penticainide result from mixed cardiac ion channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Bisaramil's Effects on Sodium and Potassium Channels: A Technical Guide

Introduction

Bisaramil is a novel class I antiarrhythmic agent characterized by its significant effects on cardiac ion channels. As a member of the diazabicyclononane class of compounds, its primary mechanism of action involves the modulation of sodium (Na+) and potassium (K+) channel function, which are critical for the generation and propagation of the cardiac action potential. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on these channels, intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the mechanistic and experimental frameworks.

Core Mechanism of Action

This compound's antiarrhythmic properties stem from its ability to block both sodium and potassium channels in cardiomyocytes. This mixed ion channel blockade leads to a modulation of the cardiac action potential, including a decrease in the maximum rate of rise of the action potential (Vmax) and a prolongation of the effective refractory period.[1][2] These actions contribute to its efficacy in suppressing various cardiac arrhythmias.

Effects on Sodium (Na+) Channels

This compound is a potent blocker of cardiac sodium channels, exhibiting both tonic and frequency-dependent blockade.[1] Its interaction with Na+ channels is characterized by a preferential binding to the activated and inactivated states of the channel.

Quantitative Data on Na+ Channel Blockade

The inhibitory effects of this compound on sodium channels have been quantified in several studies. The following table summarizes the key findings.

| Parameter | Value | Species/Cell Type | Experimental Technique | Reference |

| IC50 (Sodium Current) | 13 µM | Isolated Cardiac Myocytes | Not Specified | [2] |

| EC30 (Use-Dependent Block of INa) | 2.0 µM | Guinea-pig Ventricular Myocytes | Whole-cell Patch-clamp | |

| Potency Comparison | More potent than lidocaine in producing tonic block | Xenopus laevis oocytes expressing cardiac Na+ channels | Two-electrode voltage clamp | [1] |

Electrophysiological Effects on Na+ Channels

-

Tonic and Frequency-Dependent Block: this compound produces a concentration-dependent tonic block of Na+ current, which is most pronounced in cardiac channels.[1] It also exhibits marked frequency-dependent block, meaning its inhibitory effect increases with higher heart rates.[1]

-

Shift in Voltage-Dependence of Inactivation: The drug causes a concentration-dependent shift in the voltage-dependence of Na+ channel inactivation, contributing to its antiarrhythmic effect.[1]

-

Delayed Recovery from Inactivation: this compound delays the recovery of Na+ channels from the inactivated state, further enhancing its blocking effect at higher frequencies.[1]

-

Interaction with Channel States: Studies suggest that this compound, a charged tertiary amine, preferentially interacts with the activated state of cardiac Na+ channels. There is also a possible interaction with pre-open closed states that may contribute to the activated channel block.

Effects on Potassium (K+) Channels

While this compound is primarily classified as a Class I antiarrhythmic due to its sodium channel blocking properties, it also exhibits significant effects on potassium channels, contributing to its mixed ion channel blocker profile.

Qualitative Evidence of K+ Channel Blockade

-

ECG Effects: In vivo studies have shown that this compound prolongs the P-R, QRS, and Q-T intervals on an electrocardiogram (ECG).[2] The prolongation of the Q-T interval is a hallmark of drugs that block repolarizing potassium currents.

-

Prolongation of Effective Refractory Period (ERP): this compound has been shown to prolong the effective refractory period in cardiac tissue, which is a key indicator of potassium channel blockade.[2]

-

Depression of Delayed Outward K+ Currents: It has been reported that the lack of change in action potential duration observed in some cardiac preparations, despite significant Vmax reduction, can be explained by the concurrent depression of both Ca2+ and delayed outward K+ currents by this compound.

Potential K+ Channel Targets

Based on its electrophysiological profile, this compound may interact with one or more of the following key cardiac potassium channels, although direct evidence is lacking:

-

Delayed Rectifier Potassium Channels (IK): These channels, including the rapid (IKr, mediated by hERG channels) and slow (IKs) components, are crucial for cardiac repolarization. Blockade of these channels is a common mechanism for Q-T interval prolongation.

-

Transient Outward Potassium Current (Ito): This current contributes to the early phase of repolarization.

-

Inward Rectifier Potassium Channels (IK1): These channels are important for maintaining the resting membrane potential.

Experimental Protocols

The following sections describe the general methodologies employed in the electrophysiological assessment of this compound and provide examples of standard voltage-clamp protocols for characterizing drug effects on sodium and potassium channels.

General Electrophysiological Techniques

-

Two-Electrode Voltage Clamp (TEVC): This technique is commonly used for studying ion channels expressed in Xenopus laevis oocytes. It allows for the control of the cell membrane potential while measuring the resulting ion currents. This method was used to compare the effects of this compound and lidocaine on heart, skeletal muscle, and brain Na+ channels.[1]

-

Conventional Microelectrode Technique: This method is applied to multicellular cardiac preparations (e.g., papillary muscles, Purkinje fibers) to record action potentials and assess parameters such as Vmax and action potential duration.

-

Whole-Cell Patch-Clamp Technique: This is the gold-standard method for studying ion channel currents in isolated single cells, such as ventricular myocytes. It provides high-resolution recordings of specific ion currents and allows for detailed characterization of drug-channel interactions. This technique was used to study the mechanism of cardiac Na+ channel block by this compound in guinea-pig ventricular myocytes.

Example Voltage-Clamp Protocol for Sodium Current (INa) Assessment

The following is a representative voltage-clamp protocol for assessing the tonic and use-dependent block of cardiac Na+ channels.

Example Voltage-Clamp Protocol for Delayed Rectifier K+ Current (e.g., hERG) Assessment

This protocol is designed to assess the effect of a compound on the hERG (IKr) current, a critical potassium current for cardiac repolarization.

Solutions for Electrophysiological Recordings

Typical External Solution (in mM):

-

NaCl: 140

-

KCl: 4

-

CaCl2: 2

-

MgCl2: 1

-

HEPES: 10

-

Glucose: 10

-

pH adjusted to 7.4 with NaOH

Typical Internal (Pipette) Solution for K+ Currents (in mM):

-

KCl: 140

-

MgCl2: 1

-

EGTA: 10

-

HEPES: 10

-

Mg-ATP: 5

-

pH adjusted to 7.2 with KOH

Signaling Pathways

Current research indicates that this compound acts as a direct blocker of sodium and potassium channels. There is no substantial evidence to suggest that its effects are mediated through the modulation of intracellular signaling pathways, such as G-protein coupled receptors or kinase cascades. The mechanism of action is consistent with direct binding to the ion channel proteins.

Conclusion

This compound is a potent antiarrhythmic agent with a mixed mechanism of action involving the direct blockade of both sodium and potassium channels. Its well-characterized effects on sodium channels, including a strong tonic and frequency-dependent block, position it as a significant Class I antiarrhythmic. While the quantitative aspects of its potassium channel blockade are less defined in the literature, the qualitative evidence from ECG and action potential studies confirms its activity on these channels. Further research is warranted to elucidate the specific potassium channel subtypes targeted by this compound and to quantify its potency on these channels. Such studies would provide a more complete understanding of its electrophysiological profile and its potential as a therapeutic agent for a broader range of cardiac arrhythmias.

References

- 1. Electrophysiological properties of a new antiarrhythmic agent, this compound on guinea-pig, rabbit and canine cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiarrhythmic actions of this compound and penticainide result from mixed cardiac ion channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Early Research and Discovery of Bisaramil

Introduction:

Bisaramil is a novel, orally active antiarrhythmic agent that has demonstrated significant potential in preclinical studies. Its discovery and early research have elucidated a unique pharmacological profile, positioning it as a compound of interest for the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, pharmacological effects, and early safety data.

Pharmacological Profile:

This compound is classified as a mixed-class antiarrhythmic drug, exhibiting properties of both Class I and Class IV agents according to the Vaughan Williams classification.[1] Its primary mechanism of action involves the blockade of cardiac sodium (Na+) channels, a characteristic of Class I antiarrhythmics.[2][3] Additionally, it demonstrates calcium (Ca2+) antagonistic activity, which is typical of Class IV agents.[1]

Quantitative Data Summary:

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects

| Parameter | Species/Preparation | Concentration/Dose | Effect |

| Frequency and Force of Contraction | Spontaneously beating guinea-pig's right auricle | 2-20 µM | Dose-dependent decrease[1] |

| Atrial Conduction Time | Electrically driven guinea-pig auricle | 2-20 µM | Significant prolongation[1] |

| Ventricular Conduction Time | Electrically driven guinea-pig ventricle | 2-20 µM | Significant prolongation[1] |

| Atrial Effective Refractory Period | Electrically driven guinea-pig auricle | 2-20 µM | Significant prolongation[1] |

| Ventricular Effective Refractory Period | Electrically driven guinea-pig ventricle | 2-20 µM | Significant prolongation[1] |

| Atrioventricular Conduction Time | Isolated rabbit heart | Concentration-dependent | Lengthened[1] |

| Sodium Current Blockade (IC50) | Isolated cardiac myocytes | 13 µM | Direct block[3] |

Table 2: In Vivo Antiarrhythmic Activity

| Arrhythmia Model | Species | Dose (i.v.) | Outcome |

| Chemically-induced (chloroform, aconitine, adrenaline, ouabain) | Various | 0.1-2 mg/kg | Protection against arrhythmias[4] |

| Coronary-ligation-induced | Various | 0.1-2 mg/kg | Protection against arrhythmias[4] |

| Fibrillation Threshold (ED50) | Dog | ~0.2 mg/kg | Increased in right auricle and ventricle[4] |

Table 3: Therapeutic Index

| Species | Administration | Therapeutic Index |

| Rat | i.v. | 19.6[4] |

| Dog | i.v. | 5.0[4] |

| Rat | p.o. | 46.5[4] |

| Dog | p.o. | 15.5[4] |

Experimental Protocols:

In Vitro Electrophysiology on Isolated Guinea-Pig Auricles:

-

Objective: To determine the effects of this compound on the frequency and force of contraction, conduction time, and effective refractory period.

-

Preparation: Spontaneously beating right auricles and electrically driven left auricles were isolated from guinea pigs.

-

Procedure: Preparations were mounted in an organ bath containing a physiological salt solution. For electrically driven auricles, stimuli were delivered at a constant frequency. This compound was added to the bath in increasing concentrations (2-20 µM).

-

Measurements: Contractile force was measured using a force transducer. Conduction time and effective refractory period were determined using extracellular electrodes.

Sodium Channel Blockade in Xenopus Oocytes:

-

Objective: To characterize the effects of this compound on heart, skeletal muscle, and brain Na+ channels.

-

Preparation: Xenopus laevis oocytes were injected with cRNA encoding for the respective Na+ channel subtypes.

-

Procedure: A two-electrode voltage clamp was used to measure Na+ currents in the oocytes. This compound was applied at various concentrations.

-

Measurements: Tonic and frequency-dependent block of Na+ currents were assessed. The voltage-dependence of inactivation and the time course of recovery from inactivation were also determined.[2]

Chemically-Induced Arrhythmia Models:

-

Objective: To evaluate the antiarrhythmic efficacy of this compound against arrhythmias induced by various chemical agents.

-

Procedure: Anesthesia was induced in the appropriate animal model (e.g., rat, dog). Arrhythmias were induced by the administration of agents such as chloroform, aconitine, adrenaline, or ouabain. This compound was administered intravenously at doses ranging from 0.1-2 mg/kg.

-

Measurements: Electrocardiograms (ECG) were continuously monitored to assess the presence and severity of arrhythmias. The ability of this compound to prevent or terminate the arrhythmias was recorded.[4]

Signaling Pathways and Experimental Workflows:

Mechanism of Action Signaling Pathway:

Caption: Dual blockade of Na+ and Ca2+ channels by this compound to suppress arrhythmias.

Experimental Workflow for In Vivo Antiarrhythmic Testing:

Caption: Workflow for evaluating the antiarrhythmic efficacy of this compound in animal models.

The early research on this compound has established it as a promising antiarrhythmic agent with a dual mechanism of action. Its ability to block both sodium and calcium channels contributes to its broad-spectrum antiarrhythmic activity observed in preclinical models. The favorable therapeutic index suggests a good safety margin. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for patients with cardiac arrhythmias.

References

- 1. Investigations to characterize a new antiarrhythmic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiarrhythmic actions of this compound and penticainide result from mixed cardiac ion channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Pharmacology of Bisaramil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is a novel antiarrhythmic agent that has demonstrated significant potential in the management of cardiac arrhythmias. Classified as a mixed ion channel blocker, its mechanism of action involves the modulation of multiple cardiac ion channels, leading to alterations in the cardiac action potential. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and experimental workflows.

Primary Molecular Targets of this compound

The antiarrhythmic effects of this compound are primarily attributed to its interaction with several key cardiac ion channels. It exhibits characteristics of both Class I and Class IV antiarrhythmic agents, indicating its action on sodium and calcium channels, respectively. Furthermore, evidence suggests a modulatory effect on potassium channels.

Sodium (Na+) Channel Blockade

A primary molecular target of this compound is the voltage-gated sodium channel in cardiomyocytes. By blocking these channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2][3] Studies have shown that this compound produces a tonic and frequency-dependent blockade of cardiac sodium channels, being more potent than the clinically used antiarrhythmic, lidocaine.[3] This selective potency for cardiac over skeletal muscle and brain sodium channels may contribute to a favorable safety profile with reduced central nervous system toxicity.[3]

Calcium (Ca2+) Channel Blockade

This compound also exhibits calcium antagonistic properties, a hallmark of Class IV antiarrhythmic drugs.[1] This activity is comparable to that of verapamil and involves the inhibition of L-type calcium channels.[1] By blocking these channels, this compound reduces the influx of calcium during Phase 2 (the plateau phase) of the cardiac action potential. This leads to a decrease in myocardial contractility (negative inotropy) and a slowing of conduction through the atrioventricular (AV) node.

Potassium (K+) Channel Blockade

Evidence also points to the inhibition of potassium channels as a component of this compound's mechanism of action.[1][2] Blockade of delayed rectifier potassium currents contributes to a prolongation of the action potential duration and an increase in the effective refractory period in both the atria and ventricles.[1][2] This effect is a key factor in its ability to suppress re-entrant arrhythmias.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular target.

| Molecular Target | Parameter | Value | Species/System | Reference |

| Sodium (Na+) Current | IC50 | 13 µM | Isolated Cardiac Myocytes | [1] |

Signaling Pathway

The primary signaling pathway affected by this compound is the cardiac action potential. By blocking multiple ion channels, this compound modulates the electrical activity of cardiomyocytes to exert its antiarrhythmic effects.

Secondary Mechanism: Inhibition of Free Radical Generation

In addition to its primary effects on ion channels, this compound has been shown to inhibit the generation of free radicals.[4] This antioxidant property suggests a potential cardioprotective effect independent of its antiarrhythmic actions, which could be beneficial in conditions such as reperfusion injury.[4] The precise molecular mechanism underlying this free radical scavenging activity is not yet fully elucidated.

Experimental Protocols

The characterization of this compound's effects on its molecular targets relies on sophisticated electrophysiological techniques. The following are detailed methodologies for two key experimental approaches.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the ionic currents through the channels of a single cardiomyocyte.

Objective: To measure the effect of this compound on specific ion currents (e.g., I_Na, I_Ca,L, I_K) in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or canine ventricles).

-

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 1-3 MΩ are fabricated using a micropipette puller. The pipette is filled with an intracellular solution containing the appropriate ions and buffering agents to isolate the current of interest.

-

Seal Formation: The micropipette is brought into contact with the membrane of a single cardiomyocyte. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is clamped at a holding potential using a patch-clamp amplifier. Specific voltage protocols (e.g., voltage steps or ramps) are applied to elicit the ionic current of interest.

-

Data Acquisition: The resulting currents are recorded and digitized for analysis.

-

Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the target ion current.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is often used to study the effects of drugs on specific ion channel subtypes that have been expressed in a heterologous system.

Objective: To characterize the interaction of this compound with specific subtypes of Na+, Ca2+, or K+ channels expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: cRNA encoding the specific ion channel subunit(s) of interest is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.

-

Electrode Preparation: Two microelectrodes are pulled from glass capillaries and filled with a high-concentration KCl solution.

-

Oocyte Impalement: The oocyte is placed in a recording chamber and impaled with both microelectrodes. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: A two-electrode voltage clamp amplifier is used to clamp the oocyte's membrane potential at a desired holding potential and to apply voltage steps to activate the expressed channels.

-

Data Acquisition: The resulting macroscopic currents are recorded.

-

Drug Perfusion: A solution containing this compound is perfused over the oocyte to determine its effect on the expressed ion channels.

Conclusion

This compound is a multi-ion channel blocking antiarrhythmic agent with a complex pharmacological profile. Its primary molecular targets are the cardiac sodium, calcium, and potassium channels. The blockade of these channels results in a modulation of the cardiac action potential, leading to its antiarrhythmic efficacy. Further research to precisely quantify its binding affinities for calcium and potassium channels will provide a more complete understanding of its mechanism of action and may aid in the development of next-generation antiarrhythmic therapies. The antioxidant properties of this compound also warrant further investigation as a potential source of cardioprotective effects.

References

- 1. The antiarrhythmic actions of this compound and penticainide result from mixed cardiac ion channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel class I antiarrhythmic agent, on heart, skeletal muscle and brain Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic effects of this compound in canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic effects of this compound on triggered arrhythmias produced by intracoronary injection of digitalis and adrenaline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisaramil: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisaramil is a potent antiarrhythmic agent that exhibits a dual mechanism of action by blocking both sodium and calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used to elucidate its bioactivity. Detailed signaling pathways and experimental workflows are presented to offer a deeper understanding of its pharmacological effects at the molecular and cellular levels. All quantitative data are summarized for clarity, and detailed experimental protocols are provided as a reference for researchers in the field.

Chemical Structure and Identification

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is [(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate. The chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | [(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |

| CAS Number | 89194-77-4[1] |

| Molecular Formula | C₁₇H₂₃ClN₂O₂[1] |

| Molecular Weight | 322.8 g/mol [1] |

| Canonical SMILES | CCN1C[C@H]2CN(C--INVALID-LINK--C2OC(=O)C3=CC=C(C=C3)Cl)C[1] |

| Synonyms | This compound hydrochloride, Yutac, RGH-2957, NK-1556[1] |

Physicochemical Properties

| Property | Value/Information |

| Melting Point | Experimental value not publicly available. |

| Solubility | Soluble in DMSO. Quantitative solubility data in aqueous and other organic solvents are not specified in the available literature. |

| pKa | Experimental value not publicly available. As a molecule with tertiary amine groups, it is expected to be basic. |

| LogP (calculated) | 3.6 |

Mechanism of Action and Signaling Pathways

This compound exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes. This dual-channel antagonism alters the cardiac action potential, thereby suppressing abnormal heart rhythms.

Signaling Pathway of this compound in Cardiomyocytes

The following diagram illustrates the signaling pathway affected by this compound. By blocking Na⁺ and Ca²⁺ channels, this compound reduces the influx of these ions during the cardiac action potential. This leads to a decrease in the rate of depolarization (Phase 0) and a shortening of the plateau phase (Phase 2), ultimately affecting downstream signaling cascades that are dependent on intracellular calcium concentrations, such as excitation-contraction coupling.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the key bioactivities of this compound. These are based on established methodologies for characterizing antiarrhythmic drugs and ion channel blockers.

Determination of Sodium Channel Blockade using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the general procedure for expressing and recording from voltage-gated sodium channels in Xenopus laevis oocytes to assess the inhibitory effects of this compound.

Methodology Workflow:

Detailed Steps:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis and treated with collagenase to remove the follicular layer. Healthy oocytes (stage V-VI) are selected for injection.

-

cRNA Injection: Complementary RNA (cRNA) encoding the alpha subunit of the human cardiac sodium channel (NaV1.5) is microinjected into the oocyte cytoplasm.

-

Incubation: Injected oocytes are incubated in a buffered solution (e.g., ND96) at 16-18°C for 2-5 days to allow for the expression and insertion of sodium channels into the oocyte membrane.

-

TEVC Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5).

-

Two glass microelectrodes (filled with 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

A voltage-clamp amplifier is used to hold the membrane potential at a set value (e.g., -80 mV) and to record the currents flowing across the membrane.

-

-

Data Acquisition:

-

A voltage protocol is applied to elicit sodium currents. For example, from a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).

-

The resulting inward sodium currents are recorded.

-

-

Drug Application: After recording baseline currents in the control solution, the perfusion is switched to solutions containing increasing concentrations of this compound. The effect on the peak sodium current is recorded at each concentration.

-

Data Analysis: The peak inward current at each test potential is measured. The percentage of current inhibition by this compound is calculated relative to the control. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Assessment of Calcium Channel Antagonism in Isolated Guinea Pig Papillary Muscle

This protocol describes a method to evaluate the negative inotropic (force-reducing) effects of this compound, which is indicative of calcium channel blockade, using an isolated guinea pig papillary muscle preparation.

Experimental Setup and Logic:

Detailed Steps:

-

Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (containing in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose). The papillary muscle is carefully dissected from the right ventricle.

-

Experimental Setup: The muscle is mounted vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C. One end of the muscle is fixed, and the other is connected to an isometric force transducer to record contractile force. The muscle is stimulated to contract at a constant frequency (e.g., 1 Hz) using platinum field electrodes.

-

Equilibration: The muscle is allowed to equilibrate for at least 60 minutes, during which the resting tension is adjusted to achieve a maximal contractile force.

-

Drug Application: After a stable baseline of contractile force is established, this compound is added to the tissue bath in a cumulative concentration-dependent manner. The muscle is exposed to each concentration for a sufficient period to reach a steady-state effect.

-

Data Analysis: The developed tension (contractile force) is recorded continuously. The effect of each concentration of this compound is expressed as a percentage of the baseline contractile force. A concentration-response curve is constructed to determine the potency of this compound in reducing contractile force, which is indicative of its calcium channel antagonistic activity.

Conclusion

This compound is a promising antiarrhythmic compound with a well-defined chemical structure and a dual mechanism of action involving the blockade of both sodium and calcium channels. The experimental protocols outlined in this guide provide a framework for the continued investigation of its pharmacological properties. Further research to determine its precise physicochemical characteristics, such as melting point, solubility, and pKa, will be valuable for its continued development as a therapeutic agent. The detailed understanding of its signaling pathways offers a basis for exploring its full therapeutic potential and for the design of novel antiarrhythmic drugs.

References

Bisaramil: A Technical Guide to its Multi-Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is a potent antiarrhythmic agent characterized by its complex pharmacological profile, primarily attributed to its ability to block multiple ion channels. This technical guide provides an in-depth overview of the multi-channel blocking properties of this compound, with a focus on its effects on sodium, potassium, and calcium channels. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug discovery.

Quantitative Analysis of this compound's Ion Channel Blockade

The following tables summarize the quantitative data available for this compound's interaction with various ion channels.

| Ion Channel | Parameter | Value | Cell Type | Reference |

| Sodium (Na+) Channel | IC50 | 13 µM | Isolated cardiac myocytes | [1] |

| Sodium (Na+) Channel | ED50 (Tonic Block at 0.33 Hz) | ~11 µM | Rat isolated cardiac myocytes |

Table 1: this compound's Inhibitory Activity on Sodium Channels. This table presents the half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50) for the tonic block of sodium channels by this compound.

| Ion Channel | Effect | Experimental Evidence | Reference |

| Potassium (K+) Channel | Blockade | Prolongation of the effective refractory period | [1] |

| Ion Channel Subtype | Related Compound | Parameter | Value | Conditions | Cell Type | Reference |

| T-type Calcium (Ca2+) | Mibefradil | IC50 | 0.1 µM | 0.1 Hz stimulation, Holding Potential -100 mV to -80 mV | Rat atrial cells | |

| L-type Calcium (Ca2+) | Mibefradil | IC50 | ~3 µM | 0.1 Hz stimulation | Rat ventricular cells | |

| L-type Calcium (Ca2+) | Mibefradil | IC50 | ~0.1 µM | Holding Potential -50 mV | Rat ventricular cells |

Table 3: Inhibitory Activity of the Related Compound Mibefradil on Calcium Channels. This table provides data on mibefradil, a compound with a similar mechanism of action, to offer insights into the potential potency of this compound on different calcium channel subtypes. The data highlights the voltage-dependent nature of the L-type channel block.

Experimental Protocols

The characterization of this compound's multi-channel blocking properties relies on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on ion currents in isolated cardiac myocytes.

1. Cell Preparation:

-

Cardiac myocytes are enzymatically isolated from ventricular or atrial tissue.

-

Cells are maintained in a physiological saline solution at room temperature.

2. Recording Setup:

-

A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

The micropipette is brought into contact with the cell membrane to form a high-resistance "giga-seal".

-

The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the total ionic current.

3. Voltage-Clamp Protocols:

-

Sodium Current (INa) Measurement:

-

Holding Potential: -80 mV to ensure the availability of sodium channels.

-

Test Pulse: Depolarizing steps to various potentials (e.g., -50 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit the fast-inactivating sodium current.

-

Stimulation Frequency: A low frequency (e.g., 0.1 Hz) is used to assess tonic block, while higher frequencies (e.g., 1-10 Hz) are employed to study use-dependent block.

-

-

Potassium Current (IK) Measurement (Delayed Rectifier):

-

Holding Potential: -40 mV to inactivate sodium and T-type calcium channels.

-

Test Pulse: Depolarizing steps to various potentials (e.g., -30 mV to +60 mV) for a longer duration (e.g., 200-500 ms) to activate the delayed rectifier potassium currents.

-

-

Calcium Current (ICa) Measurement:

-

L-type Calcium Current (ICa,L):

-

Holding Potential: -40 mV.

-

Test Pulse: Depolarizing steps to various potentials (e.g., -30 mV to +50 mV) for a duration of 200-300 ms.

-

-

T-type Calcium Current (ICa,T):

-

Holding Potential: -90 mV to remove inactivation of T-type channels.

-

Test Pulse: Depolarizing steps to various potentials (e.g., -70 mV to 0 mV).

-

-

4. Data Analysis:

-

Current amplitudes are measured at their peak.

-

Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the percentage of current inhibition.

-

IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Signaling Pathways and Logical Relationships

The multi-channel blocking properties of this compound lead to significant alterations in cardiac cellular electrophysiology. The following diagram illustrates the logical relationships between this compound's primary targets and its downstream cellular effects.

Due to a lack of specific studies on this compound's direct modulation of intracellular signaling cascades, the following diagram illustrates a generalized view of how ion channel modulation can impact intracellular signaling.

References

Methodological & Application

Application Notes and Protocols for Bisaramil in In Vivo Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is an experimental antiarrhythmic agent that has demonstrated efficacy in various preclinical in vivo models of cardiac arrhythmia. Its mechanism of action is characterized by a unique combination of Class I (membrane-stabilizing) and Class IV (calcium channel blocking) properties.[1] This dual action suggests a broad spectrum of antiarrhythmic potential. These application notes provide detailed protocols for inducing and evaluating arrhythmias in vivo and summarize the quantitative effects of this compound in these models.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism. It has been shown to possess both Class I and Class IV antiarrhythmic activities, indicating it acts as a membrane stabilizer and an inhibitor of calcium transport.[1] This combined action contributes to its effectiveness in suppressing a variety of experimentally induced arrhythmias.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various in vivo arrhythmia models.

Table 1: Effective Doses of this compound in Various In Vivo Arrhythmia Models

| Arrhythmia Model | Species | Route of Administration | Effective Dose Range | Citation |

| Chemically-Induced (Chloroform, Aconitine, Adrenaline, Ouabain) | Various (Rats, Dogs) | Intravenous (i.v.) | 0.1 - 2 mg/kg | [2] |

| Coronary Ligation-Induced | Dogs | Intravenous (i.v.) | 0.3 - 1.5 mg/kg | [3] |

| Programmed Electrostimulation | Not Specified | Intravenous (i.v.) | Not Specified | [2] |

| Chemically-Induced | Not Specified | Oral (p.o.) | 5 - 20 mg/kg | [2] |

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Species | Arrhythmia Model | Value | Citation |

| ED50 (Fibrillation Threshold Increase) | Not Specified | Electrically-Induced | ~0.2 mg/kg i.v. | [2] |

| IC50 (Digitalis-Induced Arrhythmia) | Canine | Digitalis-Induced | 0.11 µg/ml (plasma concentration) | [3] |

| IC50 (Adrenaline-Induced Arrhythmia) | Canine | Adrenaline-Induced | 0.81 µg/ml (plasma concentration) | [3] |

| IC50 (Coronary Ligation-Induced Arrhythmia) | Canine | 24h Two-Stage Coronary Ligation | 0.75 µg/ml (plasma concentration) | [3] |

Experimental Protocols

Detailed methodologies for key in vivo arrhythmia models are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal models.

Ouabain-Induced Arrhythmia Model

This model induces ventricular arrhythmias through the inhibition of the Na+/K+-ATPase pump by ouabain, leading to an increase in intracellular calcium.

Experimental Workflow

Caption: Workflow for Ouabain-Induced Arrhythmia Model.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal (e.g., dog) with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Surgically expose and catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

-

Attach ECG leads (typically Lead II) to monitor cardiac electrical activity.

-

-

Arrhythmia Induction:

-

Administer an initial bolus of ouabain (e.g., ~36 µg/kg i.v.).[4]

-

Follow with a continuous infusion of ouabain (e.g., ~0.40 µg/kg/min) until a stable ventricular tachyarrhythmia is established.[4] Ventricular tachycardia is often defined as at least one-third of the ventricular beats being of ectopic origin.[4]

-

-

This compound Administration:

-

Once a consistent arrhythmia is observed, administer this compound intravenously or orally at the desired dose.

-

-

Data Acquisition and Analysis:

-

Continuously record the ECG throughout the experiment.

-

Measure the time to onset of arrhythmia after ouabain administration.

-

Quantify the severity of the arrhythmia by analyzing the number of premature ventricular contractions (PVCs), and the duration and rate of ventricular tachycardia.

-

Analyze the effect of this compound on these parameters.

-

Signaling Pathway

Caption: Ouabain-Induced Arrhythmia Signaling Pathway.

Adrenaline (Epinephrine)-Induced Arrhythmia Model

This model simulates arrhythmogenesis due to sympathetic overstimulation, which increases intracellular calcium via β-adrenergic receptor activation.

Experimental Workflow

Caption: Workflow for Adrenaline-Induced Arrhythmia Model.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal (e.g., dog) with an inhalant anesthetic such as halothane, which is known to sensitize the myocardium to the arrhythmogenic effects of catecholamines.[5]

-

Prepare the animal for intravenous drug administration as described in the previous protocol.

-

Establish continuous ECG monitoring.

-

-

Arrhythmia Induction:

-

Infuse adrenaline at logarithmically increasing rates (e.g., starting at 0.25 µg/kg/min) for a defined period (e.g., up to 2.5 minutes) or until arrhythmias occur.[5]

-

-

This compound Administration:

-

Administer this compound prior to the adrenaline challenge to assess its protective effect, or after the onset of arrhythmia to evaluate its restorative effect.

-

-

Data Acquisition and Analysis:

-

Record the ECG continuously.

-

Determine the minimal and maximal arrhythmogenic doses of adrenaline. The maximal arrhythmogenic dose can be defined as the dose causing four or more ventricular premature depolarizations within 15 seconds.[5]

-

Analyze the effect of this compound on the arrhythmogenic threshold of adrenaline.

-

Signaling Pathway

References

- 1. What is the mechanism of Ouabain? [synapse.patsnap.com]

- 2. Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ventricular arrhythmias in acute coronary artery ligation in dogs: electrophysiological mechanism and its relation to the severity of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of beta receptor blockade on the initiation and perpetuation of ouabain-induced ventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epinephrine-induced ventricular arrhythmias in dogs anesthetized with halothane: potentiation by thiamylal and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bisaramil in Isolated Langendorff Heart Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is an antiarrhythmic agent with a mechanism of action attributed to its ability to block multiple ion channels, primarily cardiac sodium (Na+) and calcium (Ca2+) channels.[1] The isolated Langendorff heart preparation is a powerful ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for the investigation of this compound's effects on cardiac function using the Langendorff apparatus.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in an isolated Langendorff-perfused heart model. These values are based on typical findings for mixed ion channel blockers and specific data available for this compound.

Table 1: Electrophysiological Effects of this compound

| Parameter | Expected Effect with Increasing this compound Concentration | Typical Concentration Range | Reference Notes |

| P-R Interval | Prolongation | 1 - 10 µM | Indicates slowing of atrioventricular conduction.[1] |

| QRS Duration | Widening | 1 - 10 µM | Reflects slowed ventricular conduction.[1] |

| Q-T Interval | Prolongation | 1 - 10 µM | Suggests delayed ventricular repolarization.[1] |

| Effective Refractory Period (ERP) | Prolongation | 1 - 10 µM | A key antiarrhythmic effect, reducing the likelihood of re-entrant arrhythmias.[1] |

| Conduction Velocity | Decrease | 1 - 10 µM | A direct consequence of sodium channel blockade.[1] |

| Heart Rate | Decrease | 1 - 10 µM | Attributable to effects on sinoatrial node and calcium channel blockade.[1] |

Table 2: Hemodynamic Effects of this compound

| Parameter | Expected Effect with Increasing this compound Concentration | Typical Concentration Range | Reference Notes |

| Left Ventricular Developed Pressure (LVDP) | Decrease | 1 - 10 µM | Negative inotropic effect due to calcium channel blockade. |

| Coronary Flow | Variable | 1 - 10 µM | May be influenced by direct vascular effects or changes in myocardial oxygen demand. |

| Rate-Pressure Product (RPP) | Decrease | 1 - 10 µM | Indicates a reduction in myocardial workload. |

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the isolated heart's viability and function.

Materials:

-

NaCl (Sodium Chloride)

-

KCl (Potassium Chloride)

-

KH₂PO₄ (Potassium Phosphate monobasic)

-

MgSO₄·7H₂O (Magnesium Sulfate heptahydrate)

-

NaHCO₃ (Sodium Bicarbonate)

-

CaCl₂ (Calcium Chloride)

-

Glucose

-

Distilled, deionized water

-

Carbogen gas (95% O₂, 5% CO₂)

-

pH meter

Procedure:

-

For 1 liter of Krebs-Henseleit solution, dissolve the following salts in approximately 900 ml of distilled water:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

KH₂PO₄: 0.16 g

-

MgSO₄·7H₂O: 0.29 g

-

NaHCO₃: 2.1 g

-

Glucose: 2.0 g

-

-

Continuously bubble the solution with Carbogen gas while preparing. This is crucial for oxygenation and maintaining the pH.

-

Slowly add CaCl₂ (0.28 g) to the solution while stirring to prevent precipitation.

-

Adjust the final volume to 1 liter with distilled water.

-

Warm the solution to 37°C and verify that the pH is between 7.35 and 7.45.

-

Filter the solution through a 0.22 µm filter before use to remove any particulates.

Isolated Langendorff Heart Preparation (Rabbit Model)

Objective: To isolate a rabbit heart and establish retrograde perfusion on the Langendorff apparatus.

Materials:

-

New Zealand White rabbit (2-3 kg)

-

Heparin (1000 IU/kg)

-

Pentobarbital sodium (50 mg/kg) or other suitable anesthetic

-

Surgical instruments (scissors, forceps, retractors)

-

Langendorff apparatus (constant pressure or constant flow)

-

Peristaltic pump

-

Heated water bath and water-jacketed glassware

-

Physiological transducers (pressure, ECG electrodes)

-

Data acquisition system

Procedure:

-

Anesthetize the rabbit with an intravenous injection of pentobarbital sodium. Ensure a deep level of anesthesia by checking for the absence of pedal and corneal reflexes.

-

Administer heparin intravenously to prevent blood clotting.

-

Perform a thoracotomy to expose the heart.

-

Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta (at least 5 mm) for cannulation.

-

Immediately place the heart in ice-cold Krebs-Henseleit solution to arrest contractions and reduce metabolic demand.

-

Mount the heart on the aortic cannula of the Langendorff apparatus.

-

Secure the aorta to the cannula with a surgical suture.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 70-80 mmHg) or constant flow.

-

Allow the heart to equilibrate for a stabilization period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.

-

Place recording electrodes on the surface of the atria and ventricles to record a pseudo-electrocardiogram (ECG).

-

For measurement of contractile function, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.

Application of this compound and Data Acquisition

Objective: To investigate the dose-dependent effects of this compound on the electrophysiological and hemodynamic parameters of the isolated heart.

Procedure:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., distilled water or a small amount of DMSO, ensuring the final solvent concentration in the perfusate is minimal and does not affect cardiac function).

-

After the stabilization period, record baseline data for at least 15 minutes.

-

Introduce this compound into the perfusion solution at the lowest concentration (e.g., 0.1 µM).

-

Perfuse the heart with each concentration for a period of 15-20 minutes to allow for a steady-state effect to be reached.

-

Record all parameters continuously.

-

Increase the concentration of this compound in a stepwise manner (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM).

-

After the highest concentration, a washout period with drug-free Krebs-Henseleit solution can be performed to assess the reversibility of the drug's effects.

-

Analyze the recorded data to determine the changes in heart rate, P-R interval, QRS duration, Q-T interval, LVDP, and coronary flow at each concentration of this compound compared to the baseline.

Visualizations

References

In Vitro Assays for Testing Bisaramil Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisaramil is an antiarrhythmic agent characterized by a dual mechanism of action, exhibiting properties of both Class I (membrane stabilization) and Class IV (calcium channel antagonism) antiarrhythmic drugs.[1] Its primary therapeutic effect is derived from the blockade of fast sodium channels and L-type calcium channels in cardiomyocytes. This document provides detailed application notes and protocols for key in vitro assays to assess the efficacy of this compound.

Mechanism of Action

This compound's antiarrhythmic effects are primarily attributed to its ability to modulate ion channel activity in cardiac myocytes. As a Class I agent, it blocks voltage-gated sodium channels, reducing the maximum rate of depolarization (Vmax) of the cardiac action potential in a dose-dependent manner.[2] This leads to a decrease in conduction velocity in non-nodal tissues. Its Class IV activity involves the blockade of L-type calcium channels, which can affect the plateau phase of the action potential and reduce calcium influx.[1][2] This combined action contributes to its efficacy in managing cardiac arrhythmias.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of this compound on key electrophysiological parameters.

Table 1: Effect of this compound on Sodium Current

| Parameter | Test System | Value | Reference |

| IC50 | Isolated Cardiac Myocytes | 13 µM | [3] |

Table 2: Concentration-Dependent Effects of this compound on the Maximum Rate of Rise (Vmax) of the Action Potential in Guinea Pig Papillary Muscle

| This compound Concentration | Effect on Vmax | Reference |

| ≥ 1 µM | Dose-dependent decrease | [2] |

| 3 µM | ~35% use-dependent block at 3.3 Hz | [2] |

Table 3: Effects of this compound on Action Potential Duration (APD)

| This compound Concentration | Tissue | Effect on APD | Reference |

| 1 µM and 3 µM | Guinea Pig Papillary Muscle | No significant change | [2] |

| 1 µM and 3 µM | Rabbit Atrial Muscle | No significant change | [2] |

| 1 µM | Canine Purkinje Fibers | Shortened APD50 and APD90 | [2] |

Table 4: Effects of this compound on Other Electrophysiological and Contractile Parameters

| Parameter | Test System | This compound Concentration | Effect | Reference |

| Frequency of Contraction | Spontaneously Beating Guinea Pig Right Auricle | 2-20 µM | Dose-dependent decrease | [1] |

| Force of Contraction | Spontaneously Beating Guinea Pig Right Auricle | 2-20 µM | Dose-dependent decrease | [1] |

| Effective Refractory Period | Electrically Driven Guinea Pig Auricle and Ventricle | Not specified | Significantly prolonged | [1] |

| Atrioventricular Conduction Time | Isolated Rabbit Heart | Not specified | Lengthened in a concentration-dependent manner | [1] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on cardiac ion channels and the action potential.

Caption: Experimental workflow for patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium and Calcium Channel Blockade

Objective: To measure the effect of this compound on sodium and calcium currents and the cardiac action potential in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes (e.g., from guinea pig or rabbit)

-

External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH)

-

Internal (pipette) solution for Na+ current: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH)

-

Internal (pipette) solution for Ca2+ current: 120 mM CsCl, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH)

-

Internal (pipette) solution for action potential recording: 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

Protocol:

-

Isolate ventricular myocytes using standard enzymatic digestion protocols.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Approach a single, healthy cardiomyocyte with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

For sodium current recording, clamp the cell at a holding potential of -100 mV and apply depolarizing steps (e.g., to -10 mV) to elicit the inward sodium current.

-

For calcium current recording, clamp the cell at a holding potential of -40 mV (to inactivate sodium channels) and apply depolarizing steps (e.g., to +10 mV) to elicit the L-type calcium current.

-

For action potential recording, switch to current-clamp mode and elicit action potentials by injecting a brief depolarizing current pulse.

-

Record baseline currents or action potentials for a stable period.

-

Perfuse the chamber with external solution containing various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM).

-

Record the effects of this compound after a steady-state is reached at each concentration.

-

Analyze the data to determine the percentage block of the ionic currents and changes in action potential parameters (Vmax, APD50, APD90).

-

Construct dose-response curves to calculate the IC50 for channel blockade.

Isolated Langendorff-Perfused Heart for Global Cardiac Function

Objective: To assess the effects of this compound on global cardiac function, including heart rate, contractility, and conduction, in an ex vivo setting.

Materials:

-

Rodent (e.g., rat or guinea pig) heart

-

Langendorff apparatus

-

Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose (gassed with 95% O2 / 5% CO2)

-

This compound stock solution

-

Pressure transducer, ECG electrodes, and data acquisition system

Protocol:

-

Anesthetize the animal and administer heparin.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Insert a balloon into the left ventricle to measure isovolumetric pressure.

-

Attach ECG electrodes to record the electrocardiogram.

-

Allow the heart to stabilize for a baseline recording period (e.g., 20-30 minutes).

-

Introduce this compound into the perfusate at increasing concentrations.

-

Record changes in left ventricular developed pressure (LVDP), heart rate, and ECG intervals (e.g., PR, QRS, QT).

-

Analyze the data to determine the concentration-dependent effects of this compound on cardiac function.

Measurement of Effective Refractory Period (ERP) in Isolated Atrial or Ventricular Muscle Strips

Objective: To determine the effect of this compound on the effective refractory period of cardiac tissue.

Materials:

-

Isolated guinea pig atrial or ventricular papillary muscle strips

-

Organ bath with physiological salt solution (e.g., Tyrode's solution)

-

Bipolar stimulating electrodes and a recording electrode

-

Electrical stimulator capable of delivering programmed electrical stimulation

-

Force transducer

Protocol:

-

Dissect atrial or ventricular muscle strips and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Attach one end of the muscle strip to a force transducer to record contractile force.

-

Position stimulating electrodes at one end of the tissue.

-

Pace the tissue at a constant cycle length (e.g., 1 Hz) with a stimulus intensity of 1.5 times the threshold.

-